2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
1-[(2-Furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 2-furylmethylamino substituent at position 2, a methyl group at position 7, and a (Z)-configured thiazolidinone-ylidene methyl group at position 2. The thiazolidinone ring is further substituted with a 2-phenylethyl group and a thioxo group. This compound’s complexity arises from its polycyclic architecture and stereoelectronic features, which influence its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C26H22N4O3S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N4O3S2/c1-17-9-10-22-28-23(27-15-19-8-5-13-33-19)20(24(31)30(22)16-17)14-21-25(32)29(26(34)35-21)12-11-18-6-3-2-4-7-18/h2-10,13-14,16,27H,11-12,15H2,1H3/b21-14- |
InChI Key |
PYFYFUFMQLLDQT-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC5=CC=CO5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furylmethyl Group: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a furylmethyl amine under suitable conditions.
Formation of the Thiazolidin-5-ylidene Moiety: This involves the reaction of the intermediate with a thioxo compound to form the thiazolidin-5-ylidene group.
Final Coupling: The final step involves coupling the intermediate with a phenylethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the thioxo group to a thiol group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound belongs to the pyrido[1,2-a]pyrimidinone family, which is structurally related to thiazolo[3,2-a]pyrimidinones (e.g., derivatives in ) and pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines (e.g., ). Key structural distinctions include:
- Thioxo vs.
- Z-Configuration: The (Z)-stereochemistry of the thiazolidinone-ylidene methyl group may confer distinct steric and electronic interactions compared to (E)-isomers .
Reactivity Insights
- The thioxo group in the thiazolidinone ring is prone to nucleophilic attack, enabling further derivatization (e.g., alkylation or oxidation) .
- The furan ring’s electron-rich nature may participate in Diels-Alder reactions or act as a directing group in metal-catalyzed coupling .
Biological Activity
The compound 2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for biological applications, particularly in the field of cancer research. Its unique structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of . The IUPAC name reflects its intricate structure, which includes a pyrido[1,2-a]pyrimidin core and several functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O3S2 |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | PYFYFUFMQLLDQT-STZFKDTASA-N |
The proposed mechanism of action for this compound involves its binding to specific molecular targets such as enzymes or receptors, which may alter their activity and lead to various biological effects. This interaction is critical for its potential role as an anticancer agent .
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound and its derivatives. In vitro evaluations have demonstrated that certain derivatives exhibit potent inhibitory effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). For instance, compounds derived from similar structures have shown IC50 values significantly lower than that of the standard drug Doxorubicin, indicating enhanced efficacy .
Key Findings:
- Compound Efficacy: Compounds 2a , 4b , and 4d exhibited stronger inhibitory activity against HEP2 cells compared to Doxorubicin.
- Structure–Activity Relationship (SAR): Variations in substituents on the aryl aldehyde moiety significantly influence cytotoxicity against different cell lines .
Cytotoxicity Studies
The cytotoxic potency of the synthesized compounds was assessed using the MTT assay. The results indicated that:
| Compound | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| 2a | HEP2 | 15 | High |
| 4b | HCT-116 | 20 | High |
| 4d | HEP2 | 18 | High |
| Doxorubicin | HEP2 | 30 | Standard Control |
Case Studies
In a comprehensive study involving computational docking and experimental validation, it was found that derivatives of the compound could effectively inhibit the activity of VEGFR2 and FGFR1 proteins, which are crucial in tumor angiogenesis . The docking studies revealed strong binding interactions that correlate with the observed biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
